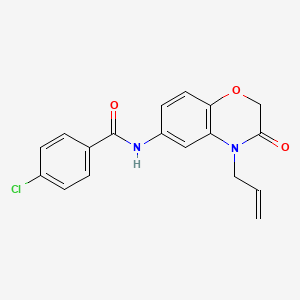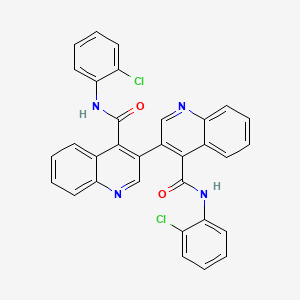![molecular formula C27H31N3 B5235414 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the class of carbazoles. It has been extensively studied for its pharmacological properties and has shown potential in the treatment of various neurological disorders.
Mechanism of Action
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the effects of GABA. GABA is the main inhibitory neurotransmitter in the brain, and its activity is crucial for maintaining normal brain function. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It can reduce anxiety and produce sedation in animal models, and has been shown to be effective in reducing seizures in epilepsy models. This compound has also been shown to have antinociceptive effects, reducing pain sensitivity in animal models. Additionally, this compound has been shown to have effects on sleep, increasing total sleep time and reducing the time it takes to fall asleep.
Advantages and Limitations for Lab Experiments
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the GABA-A receptor. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations for lab experiments. It has a relatively short half-life, requiring frequent dosing in animal models. Additionally, this compound can produce side effects such as ataxia and impaired motor coordination, which can complicate behavioral assays.
Future Directions
There are several future directions for 3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole research. One area of interest is the development of more selective GABA-A receptor modulators, which could produce fewer side effects and have greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as the serotonin and dopamine systems. Finally, there is potential for the development of this compound analogs with improved pharmacological properties, such as longer half-life or greater potency.
Synthesis Methods
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for this compound synthesis is the Pictet-Spengler reaction, which involves the condensation of 2,5-dimethoxyaniline and 4-(2,5-dimethylphenyl)-1-piperazine in the presence of a strong acid catalyst.
Scientific Research Applications
3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole has been extensively studied for its pharmacological properties, particularly its ability to modulate the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been investigated for its potential in the treatment of various neurological disorders, including epilepsy, anxiety disorders, and sleep disorders.
properties
IUPAC Name |
3-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-4-30-25-8-6-5-7-23(25)24-18-22(11-12-26(24)30)19-28-13-15-29(16-14-28)27-17-20(2)9-10-21(27)3/h5-12,17-18H,4,13-16,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKMJIOHKUHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=C(C=CC(=C4)C)C)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5235374.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)


![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-{4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5235448.png)